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molecular formula C6H9BrO2 B023874 Ethyl 2-(bromomethyl)acrylate CAS No. 17435-72-2

Ethyl 2-(bromomethyl)acrylate

Cat. No. B023874
M. Wt: 193.04 g/mol
InChI Key: MTCMFVTVXAOHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557133B2

Procedure details

To CuCN (26.9 g, dried in advance under vacuum) was added under nitrogen atmosphere about 500 ml of dry tetrahydrofuran. The mixture was kept at −78□, and 100 ml of methyl magnesium bromide (3.0M diethylether solution) was slowly added thereto under mechanical stirring. The thick mixture was stirred for about 30 minutes at −78□. Ethyl 2-bromomethylacrylate (28.9 g, 150 mmol, Synthetic method: Villieras, J. and Rambaud, M. Synthesis, 1982, 914) dissolved in about 30 ml of dry tetrahydrofuran was slowly added thereto. The temperature of the reaction mixture was slowly raised to room temperature over two hours. The reaction was completed by slowly adding saturated ammonium chloride solution (˜50 ml). The reaction mixture was filtered through Celite to remove the precipitates, and then washed with diethylether. The organic layer was washed with water and saturated sodium bicarbonate solution (300 ml×2), dried (anhydrous Na2SO4), and concentrated under reduced pressure to give 26.7 g (stoichiometric yield) of a transparent liquid. This liquid was identified by 1H-NMR (500 MHz, CDCl3) and was confirmed to be the title compound having about 75% of w/w purity.
Name
CuCN
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Cu])#N.[CH3:4][Mg]Br.Br[CH2:8][C:9](=[CH2:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[Cl-].[NH4+]>O1CCCC1>[CH2:8]([C:9](=[CH2:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:4] |f:3.4|

Inputs

Step One
Name
CuCN
Quantity
26.9 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
28.9 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The thick mixture was stirred for about 30 minutes at −78□
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
was slowly added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the precipitates
WASH
Type
WASH
Details
washed with diethylether
WASH
Type
WASH
Details
The organic layer was washed with water and saturated sodium bicarbonate solution (300 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
26.7 g (stoichiometric yield) of a transparent liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C(C(=O)OCC)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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